molecular formula C12H8ClN5O2 B12792596 2-(4-Chloroanilino)pyrimido(4,5-d)pyridazine-5,8-diol CAS No. 6344-85-0

2-(4-Chloroanilino)pyrimido(4,5-d)pyridazine-5,8-diol

Cat. No.: B12792596
CAS No.: 6344-85-0
M. Wt: 289.68 g/mol
InChI Key: SIDYLIOHTSOQDA-UHFFFAOYSA-N
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Description

2-(4-Chloroanilino)pyrimido(4,5-d)pyridazine-5,8-diol is a heterocyclic compound that belongs to the class of pyrimidopyridazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloroanilino)pyrimido(4,5-d)pyridazine-5,8-diol typically involves the acylation of 5-acetyl-4-aminopyrimidines followed by cyclization. One common method includes the use of ammonium acetate (NH4OAc) in n-butanol (n-BuOH) under reflux conditions for about 3 hours . Another approach involves the reductive amination of the acetyl group in 5-acetyl-4-aminopyrimidines followed by cyclization with dimethylformamide dimethyl acetal (DMF-DMA) or triethyl orthoformate (HC(OEt)3) .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloroanilino)pyrimido(4,5-d)pyridazine-5,8-diol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The chloroanilino group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

2-(4-Chloroanilino)pyrimido(4,5-d)pyridazine-5,8-diol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Chloroanilino)pyrimido(4,5-d)pyridazine-5,8-diol involves its interaction with specific molecular targets and pathways. It is known to inhibit enzymes such as phosphodiesterase, dihydrofolate reductase, RAF kinase, and P38 protein kinase . These interactions lead to various biological effects, including antiproliferative and anti-inflammatory activities.

Comparison with Similar Compounds

Similar Compounds

    Pyrimido[4,5-d]pyrimidines: These compounds are structurally similar and exhibit similar biological activities.

    Pteridines: Isomeric to pyrimido[4,5-d]pyridazines, these compounds are components of nucleic and folic acids.

    Purines: Structurally related and biologically active, purines are essential for DNA and RNA synthesis.

Uniqueness

2-(4-Chloroanilino)pyrimido(4,5-d)pyridazine-5,8-diol is unique due to its specific substitution pattern and the presence of the chloroanilino group, which imparts distinct chemical and biological properties.

Properties

CAS No.

6344-85-0

Molecular Formula

C12H8ClN5O2

Molecular Weight

289.68 g/mol

IUPAC Name

2-(4-chloroanilino)-6,7-dihydropyrimido[4,5-d]pyridazine-5,8-dione

InChI

InChI=1S/C12H8ClN5O2/c13-6-1-3-7(4-2-6)15-12-14-5-8-9(16-12)11(20)18-17-10(8)19/h1-5H,(H,17,19)(H,18,20)(H,14,15,16)

InChI Key

SIDYLIOHTSOQDA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC2=NC=C3C(=N2)C(=O)NNC3=O)Cl

Origin of Product

United States

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